2,2'-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid (non-preferred name)
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Overview
Description
2,2’-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid is a complex organic compound with the molecular formula C30H60N2O4 This compound is characterized by its unique structure, which includes two dodecanoyl groups attached to an ethane-1,2-diylbis(dodecanoylazanediyl) backbone, and two acetic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid typically involves the reaction of ethylenediamine with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with chloroacetic acid to yield the final product. The reaction conditions generally include:
Temperature: The reaction is carried out at room temperature to 60°C.
Solvent: Anhydrous methanol or dichloromethane is commonly used as the solvent.
Catalyst: Triethylamine acts as a catalyst and base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acetic acid groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
2,2’-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2’-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-[Ethane-1,2-diylbis(sulfanediyl)]bis(pyridine N-oxide): Similar in structure but contains sulfur atoms instead of dodecanoyl groups.
2,2’-[Ethane-1,2-diylbis(oxy)]bisethyl dinitrate: Contains nitrate groups instead of acetic acid groups.
Uniqueness
2,2’-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid is unique due to its combination of long alkyl chains and acetic acid groups, which impart distinct physicochemical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
198022-55-8 |
---|---|
Molecular Formula |
C30H56N2O6 |
Molecular Weight |
540.8 g/mol |
IUPAC Name |
2-[2-[carboxymethyl(dodecanoyl)amino]ethyl-dodecanoylamino]acetic acid |
InChI |
InChI=1S/C30H56N2O6/c1-3-5-7-9-11-13-15-17-19-21-27(33)31(25-29(35)36)23-24-32(26-30(37)38)28(34)22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,35,36)(H,37,38) |
InChI Key |
ISXISYKQQSYYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCN(CC(=O)O)C(=O)CCCCCCCCCCC)CC(=O)O |
Origin of Product |
United States |
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